3-(trifluoromethyl)-1H-1,2,4-triazole

Beschreibung

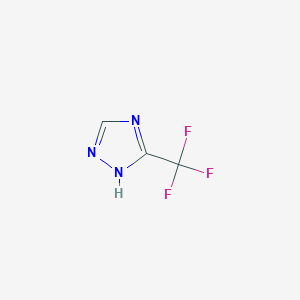

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQTVQJVOALDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60406-75-9 | |

| Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl 1h 1,2,4 Triazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles have historically relied on multi-step procedures that sometimes involve harsh reaction conditions.

Cyclization Reactions involving Hydrazine (B178648) Derivatives and Nitriles

One of the foundational methods for constructing the 1,2,4-triazole (B32235) ring is the cyclization reaction between hydrazine derivatives and nitriles. This approach leverages the nucleophilic character of hydrazine to attack the electrophilic carbon of the nitrile group, initiating a sequence of reactions that culminates in the formation of the triazole ring. For the synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazole, this typically involves the use of a trifluoromethyl-containing nitrile. A notable example is the [3 + 2]-cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile (B1584977) (CF3CN). mdpi.com This method has demonstrated good functional group tolerance and scalability. mdpi.com

Approaches from Trifluoroacetimidoyl Chlorides

Trifluoroacetimidoyl chlorides are versatile building blocks for the synthesis of various trifluoromethyl-containing heterocycles, including 1,2,4-triazoles. researchgate.netfrontiersin.orgnih.govnih.gov These compounds are valued for their ready availability, relative stability, and high reactivity. researchgate.net A convenient, metal-free, multi-component reaction has been developed that utilizes trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials. frontiersin.orgnih.govnih.gov This approach is characterized by its broad substrate scope and high efficiency, providing a direct route to 3-(trifluoromethyl)-1,2,4-triazole scaffolds in moderate to good yields. frontiersin.orgnih.gov The reaction can accommodate trifluoroacetimidoyl chlorides with both electron-donating and electron-withdrawing groups. frontiersin.org

Syntheses via Amidrazones and Related Precursors

Amidrazones are another important class of precursors for the synthesis of 1,2,4-triazoles. Trifluoromethylated amidrazones can be prepared from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with hydrazine hydrate. researchgate.netorganic-chemistry.org These intermediates can then undergo nucleophilic intramolecular cyclization to form the triazole ring. For instance, a novel and efficient solvent-free approach involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride (B1165640) to yield 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. researchgate.netorganic-chemistry.org Additionally, tandem addition/cyclization reactions of trifluoromethyl N-acylhydrazones with cyanamide (B42294) have been described, leading to polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can be subsequently oxidized to the corresponding 1,2,4-triazoles. nih.govdocumentsdelivered.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of metal-free reactions and the use of renewable resources.

Metal-Free Oxidative Cyclization Methodologies

Metal-free oxidative cyclization reactions represent a significant advancement in the synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazoles. These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. globethesis.com

A particularly innovative and sustainable approach involves a metal-free oxidative cyclization of readily available trifluoroacetimidohydrazides with D-glucose. globethesis.comresearchgate.net In this reaction, the abundant and renewable D-glucose serves as a C1 synthon, providing the methine source for the formation of the 1,2,4-triazole ring. globethesis.comresearchgate.net This method is notable for its use of a biomass-derived compound in the construction of a functionalized heterocycle. globethesis.com The reaction proceeds under mild conditions and demonstrates a broad substrate scope and scalability. globethesis.com

| Starting Materials | Reagents | Product | Key Features |

| Trifluoroacetimidohydrazides | D-Glucose | 3-(Trifluoromethyl)-1,2,4-triazoles | Metal-free, Utilizes renewable C1 synthon, Mild conditions |

| Trifluoroacetimidoyl chlorides, Hydrazine hydrate | Benzene-1,3,5-triyl triformate (TFBen) | 3-(Trifluoromethyl)-1,2,4-triazoles | Metal-free, Multi-component, High efficiency |

| Trifluoromethylated amidrazones | 2,2,2-Trifluoroacetic anhydride | 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | Solvent-free, Intramolecular cyclization |

| Hydrazonyl chlorides | Trifluoroacetonitrile (CF3CN) | 5-Trifluoromethyl-1,2,4-triazoles | [3 + 2]-Cycloaddition, Good functional group tolerance |

Application of N,N-Dimethylformamide (DMF) as a C1 Synthon

A metal-free approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles utilizes the common solvent N,N-dimethylformamide (DMF) as a carbon source. This method involves an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. A key advantage of this protocol is the use of readily accessible reagents and its operational simplicity. The reaction is also noted for its insensitivity to air and moisture, contributing to its practicality. The methine unit of the resulting 1,2,4-triazole is derived from both the N-methyl and N-acyl groups of DMF. beilstein-journals.org

This methodology demonstrates a broad substrate scope, accommodating various trifluoroacetimidohydrazides to produce the corresponding 3-trifluoromethyl-1,2,4-triazoles in moderate to good yields.

Table 1: I2-Mediated Oxidative Cyclization of Trifluoroacetimidohydrazides with DMF

| Entry | Trifluoroacetimidohydrazide Substrate (R) | Yield (%) |

| 1 | 4-tert-Butylphenyl | 85 |

| 2 | 4-Methoxyphenyl | 78 |

| 3 | 4-Chlorophenyl | 75 |

| 4 | Phenyl | 82 |

| 5 | 3-Methylphenyl | 80 |

Reaction Conditions: Trifluoroacetimidohydrazide (0.2 mmol), I2 (0.4 mmol), DMF (2 mL), 120 °C, 12 h.

Iodine-Mediated Oxidative Cyclizations

Iodine-mediated reactions represent a significant class of methods for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles. These reactions can proceed through different pathways depending on the starting materials.

One notable example is the iodine-mediated annulation of trifluoroacetimidoyl chlorides and hydrazones, which leads to the formation of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Another approach involves the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. This method, which utilizes iodine to facilitate the ring closure, produces 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. mdpi.com

These methods highlight the versatility of iodine as a reagent in promoting the formation of the 1,2,4-triazole ring through oxidative C-N bond formation.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and they have been successfully applied to the synthesis of 3-trifluoromethyl-1,2,4-triazoles.

Trifluoroacetimidoyl Chlorides, Hydrazine Hydrate, and Benzene-1,3,5-triyl Triformate (TFBen) Systems

A convenient, metal-free, three-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). nih.govrsc.org This method is characterized by its broad substrate scope, high efficiency, and scalability. nih.gov

The reaction proceeds smoothly in the presence of an acid additive, with trifluoroacetic acid (TFA) being the most effective. nih.gov Toluene is typically used as the solvent. The reaction is believed to proceed through the initial formation of a trifluoroacetimidohydrazide, which then reacts with TFBen to form an N-formyl imidohydrazide intermediate. Subsequent intramolecular nucleophilic addition and dehydration, assisted by TFA, yield the final 3-trifluoromethyl-1,2,4-triazole product. mdpi.com

Table 2: Three-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

| Entry | Trifluoroacetimidoyl Chloride Substituent (R) | Yield (%) |

| 1 | 4-Ethylphenyl | 92 |

| 2 | 4-Methoxyphenyl | 88 |

| 3 | 4-Fluorophenyl | 81 |

| 4 | 4-Chlorophenyl | 79 |

| 5 | Naphthalen-2-yl | 78 |

Reaction Conditions: Trifluoroacetimidoyl chloride (0.2 mmol), N2H4·H2O (0.3 mmol), TFBen (0.1 mmol), TFA (1.0 equiv), Toluene (2.0 mL), 100 °C, 12 h. mdpi.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the construction of heterocyclic compounds, including 3-(trifluoromethyl)-1H-1,2,4-triazoles.

Palladium-Catalyzed Three-Component Carbonylative Reactions

Palladium-catalyzed carbonylative reactions have been employed for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles. One such method involves a three-component reaction of trifluoroacetimidohydrazides and aryl iodides. rsc.orgresearchgate.net In this reaction, benzene-1,3,5-triyl triformate (TFBen) can serve as a CO source. nih.govresearchgate.net This palladium-catalyzed approach is noted for its low catalyst loading and high efficiency. researchgate.net However, it is important to note that this particular methodology has been reported to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. rsc.orgresearchgate.net

Iron(III) Chloride (FeCl3)-Mediated Cascade Annulation

Iron(III) chloride (FeCl3) has been utilized as an inexpensive and efficient mediator for the cascade annulation of trifluoroacetimidoyl chlorides with hydrazides or hydrazones. mdpi.com This method provides a straightforward route to trifluoromethyl-substituted 1,2,4-triazoles. The transformation is believed to proceed through a cascade involving a base-promoted intermolecular C-N bond formation, followed by an FeCl3-mediated cyclization. This approach is particularly effective for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

Microwave-Promoted and Catalyst-Free Methods

Modern synthetic chemistry has increasingly embraced green and efficient methodologies, with microwave-assisted synthesis standing out for its ability to accelerate reaction rates and improve yields. ijsdr.org Concurrently, catalyst-free methods are gaining traction for their simplicity, cost-effectiveness, and reduced environmental impact.

A notable example is the fast, simple, and eco-friendly microwave-promoted synthesis of 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones. doi.orgresearchgate.net This catalyst-free approach involves the reaction of trifluoromethylated arylacetimidohydrazides with carbon disulfide in dimethylformamide (DMF) under microwave irradiation at 70°C for 20 minutes. doi.orgresearchgate.net The reaction proceeds via a sequential nucleophilic addition followed by intramolecular cyclization, affording the desired products in high yields. doi.org The key advantages of this method are the readily available substrates, mild reaction conditions, operational simplicity, and significantly shorter reaction times compared to conventional heating methods. doi.orgresearchgate.net

The general applicability of this microwave-assisted, catalyst-free method is demonstrated by its tolerance of various substituents on the aryl ring of the trifluoromethyl arylacetimidohydrazide starting material.

Table 1: Microwave-Promoted Synthesis of 4-Aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones

| Entry | Aryl Group | Yield (%) |

|---|---|---|

| 1 | 4-Methylphenyl | 95 |

| 2 | 4-Methoxyphenyl | 92 |

| 3 | 4-Chlorophenyl | 90 |

| 4 | 2,4-Dichlorophenyl | 88 |

| 5 | 3,4-Dimethylphenyl | 93 |

Data sourced from a study on microwave-promoted synthesis. doi.org

Other catalyst-free approaches for the synthesis of 3-trifluoromethyl-1,2,4-triazoles have also been developed, often relying on multi-component reactions. For instance, the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate provides a metal-free route to these valuable compounds. nih.govfrontiersin.org This method showcases high efficiency and a broad substrate scope. nih.gov

[3+2] Cycloaddition Pathways

[3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including 1,2,4-triazoles. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

Base-Promoted Cycloaddition of Nitrile Imines

A prevalent strategy for synthesizing trifluoromethyl-1,2,4-triazoles involves the in situ generation of nitrile imines from hydrazonoyl halides in the presence of a base. nih.govmdpi.com These nitrile imines then undergo a [3+2] cycloaddition with a suitable dipolarophile.

For example, a variety of fully substituted 3-CF3-1,2,4-triazoles have been synthesized through the [3+2] cycloaddition of nitrile imides with amidine hydrochlorides under transition-metal-free conditions. researchgate.net This method is characterized by its mild reaction conditions and good functional group tolerance, with sodium bicarbonate often serving as the base. researchgate.net

This approach has also been successfully applied to the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles. rsc.orgresearchgate.net In a notable example, the reaction of trifluoroacetohydrazonoyl chlorides with 1H-benzo[d]imidazole-2-thiols in the presence of triethylamine (B128534) as a base affords fused triazole systems in good to excellent yields (50-96%). rsc.org This intermolecular [3+2] cycloaddition pathway is highly efficient and operates under mild conditions. rsc.org

Formal [3+2] Cycloaddition Mechanisms

The mechanism of the base-promoted [3+2] cycloaddition of nitrile imines begins with the dehydrohalogenation of a hydrazonoyl halide by a base, such as triethylamine or sodium bicarbonate, to generate a highly reactive nitrile imine intermediate. nih.govmdpi.com This 1,3-dipole then reacts with a dipolarophile.

In the case of synthesizing 5-trifluoromethyl-1,2,4-triazoles, trifluoroacetonitrile (CF3CN) can be used as the dipolarophile. nih.govmdpi.com The nitrile imine undergoes a regioselective [3+2] cycloaddition with CF3CN to yield the desired 5-trifluoromethyl-1,2,4-triazole. nih.govmdpi.com

A plausible mechanism for the formation of fused 3-trifluoromethyl-1,2,4-triazoles involves the reaction of a nitrile imine with a dipolarophile such as 1H-benzo[d]imidazole-2-thiol. The reaction proceeds through a concerted or stepwise pathway to form the fused heterocyclic system.

Beyond the traditional base-promoted methods, photocatalysis offers a modern alternative for generating the reactive intermediates for [3+2] cycloadditions. A general and regioselective synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through the photocycloaddition of sydnones with trifluoroacetonitrile. rsc.orgresearchgate.net This method employs a photocatalyst to facilitate the reaction, which proceeds under mild conditions and tolerates a variety of functional groups. rsc.orgresearchgate.net

Synthesis of Fused Trifluoromethyl-1,2,4-triazole Systems

The fusion of a trifluoromethyl-1,2,4-triazole ring with other heterocyclic systems can lead to novel compounds with enhanced biological activities. Several synthetic strategies have been developed to construct these complex molecular architectures.

One effective method, as previously mentioned, is the triethylamine-promoted intermolecular [3+2] cycloaddition of nitrile imines with 1H-benzo[d]imidazole-2-thiols, which provides a facile route to fused 3-trifluoromethyl-1,2,4-triazoles. rsc.orgdntb.gov.ua This reaction demonstrates good functional group tolerance and is amenable to gram-scale synthesis. rsc.org

Another approach involves the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. These compounds can be prepared from 5-methyl-7-(trifluoromethyl)- doi.orgnih.govnih.govtriazolo[4,3-c]pyrimidine-3-thiol, which is then reacted with various electrophiles to introduce a thioether moiety. frontiersin.org

Furthermore, electrochemical synthesis has emerged as a green and efficient method for creating fused 1,2,4-triazole heterocycles. rsc.org This reagent-free intramolecular dehydrogenative C–N cross-coupling reaction proceeds under mild electrolytic conditions and is suitable for synthesizing a variety of 1,2,4-triazolo[4,3-a]pyridines and related compounds from commercially available starting materials. rsc.org Although not yet extensively applied to trifluoromethylated analogs, this methodology holds promise for the future synthesis of fused trifluoromethyl-1,2,4-triazole systems.

The synthesis of 6-substituted 5-(trifluoromethyl) doi.orgnih.govnih.govtriazolo[1,5-a]pyrimidines has been achieved through the reaction of β-enamino diketones with 3-amino-1H-1,2,4-triazoles. rsc.org This method offers high regioselectivity, consistently producing the 6-substituted 5-(trifluoromethyl) isomer regardless of the substituents on the starting materials. rsc.org

Table 2: Examples of Fused Trifluoromethyl-1,2,4-triazole Systems

| Fused System | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Benzo[d]imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazolo[3,2-a] nih.govmdpi.comrsc.orgtriazine derivative | [3+2] cycloaddition | Trifluoroacetohydrazonoyl chlorides, 1H-benzo[d]imidazole-2-thiols | rsc.org |

| doi.orgnih.govnih.govtriazolo[4,3-c]pyrimidine | Multistep synthesis | 5-Methyl-7-(trifluoromethyl)- doi.orgnih.govnih.govtriazolo[4,3-c]pyrimidine-3-thiol | frontiersin.org |

| doi.orgnih.govnih.govtriazolo[1,5-a]pyrimidine | Condensation reaction | β-enamino diketones, 3-amino-1H-1,2,4-triazoles | rsc.org |

Strategies for Introducing the Trifluoromethyl Group into Triazole Scaffolds

The introduction of a trifluoromethyl group into a molecule can significantly alter its physical, chemical, and biological properties. beilstein-journals.orgnih.gov In the context of 1,2,4-triazoles, the CF3 group is often incorporated by using trifluoromethylated building blocks in the ring-forming reaction.

A common strategy involves the use of trifluoroacetimidoyl chlorides as versatile synthons. nih.govresearchgate.net These compounds can react with various nucleophiles to construct the 1,2,4-triazole ring with the trifluoromethyl group already in place at the 3-position. For instance, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate can directly yield 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org

Another important building block is trifluoroacetic anhydride. A solvent-free approach for the synthesis of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles utilizes the intramolecular nucleophilic cyclization of a trifluoromethylated amidrazone with trifluoroacetic anhydride. researchgate.net This method is efficient and proceeds under mild conditions. researchgate.net

The direct trifluoromethylation of a pre-formed 1,2,4-triazole ring is a less common but potentially powerful strategy. While specific examples for the direct C-trifluoromethylation of the 1,2,4-triazole core are not abundant in the reviewed literature, the broader field of trifluoromethylation of heterocycles suggests that methods involving radical trifluoromethylating agents (e.g., Togni's reagent, Langlois' reagent) or nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) could be explored for this purpose.

The incorporation of the trifluoromethyl group can also be achieved through the use of other trifluoromethyl-containing synthons in cycloaddition reactions. For example, the reaction of CF3-ynones with sodium azide (B81097) can lead to the formation of 4-trifluoroacetyltriazoles, which are valuable intermediates for further chemical transformations. nih.gov

Table 3: Common Building Blocks for Introducing the CF3 Group

| Building Block | Synthetic Method | Resulting Product | Reference |

|---|---|---|---|

| Trifluoroacetimidoyl chlorides | Multi-component reaction | 3-(Trifluoromethyl)-1,2,4-triazoles | nih.govfrontiersin.org |

| Trifluoroacetic anhydride | Intramolecular cyclization of amidrazones | 3,5-Bis(trifluoromethyl)-1,2,4-triazoles | researchgate.net |

| Trifluoroacetonitrile | [3+2] cycloaddition with nitrile imines | 5-(Trifluoromethyl)-1,2,4-triazoles | nih.govmdpi.com |

| CF3-ynones | Reaction with sodium azide | 4-Trifluoroacetyltriazoles | nih.gov |

Chemical Transformations and Reactivity of 3 Trifluoromethyl 1h 1,2,4 Triazole Derivatives

Ring Functionalization and Derivatization Reactions

The synthesis of the 3-(trifluoromethyl)-1H-1,2,4-triazole ring itself is the most direct route to its functionalization, with various methods allowing for the introduction of substituents at different positions. These methods often involve the construction of the triazole ring from acyclic precursors bearing the trifluoromethyl group.

One prominent strategy is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN). mdpi.com In this approach, nitrile imines, generated in situ from hydrazonoyl chlorides, react with CF3CN to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com The reaction tolerates a wide variety of functional groups on the hydrazonoyl chloride, enabling the synthesis of a diverse library of derivatives. mdpi.com

Another significant method involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen). nih.gov This metal-free approach provides a straightforward route to 3-trifluoromethyl-1,2,4-triazoles with broad substrate scope and high efficiency. nih.gov Similarly, tandem addition/cyclization reactions between trifluoromethyl N-acylhydrazones and cyanamide (B42294) have been developed to synthesize polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can be subsequently oxidized to the corresponding triazoles. nih.govfrontiersin.org

Further derivatization can be achieved through reactions on pre-existing triazole rings. For instance, the C5 position of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles can be brominated, and the resulting bromo-derivative can undergo subsequent Heck and Sonogashira coupling reactions, demonstrating the utility of this position for further functionalization. mdpi.com

Table 1: Selected Methods for the Synthesis and Functionalization of 3-(Trifluoromethyl)-1H-1,2,4-triazoles

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Imine + Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazole | High regioselectivity, broad substrate tolerance. mdpi.com |

| Multi-component Reaction | Trifluoroacetimidoyl Chloride + Hydrazine Hydrate + TFBen | 3-Trifluoromethyl-1,2,4-triazole | Metal-free, high efficiency, scalable. nih.gov |

| Tandem Addition/Cyclization | Trifluoromethyl N-Acylhydrazone + Cyanamide | 3-Trifluoromethyl-1,2,4-triazoline | Mild conditions, atom economy. nih.gov |

N-Acylation and S-Alkylation Processes

N-acylation and S-alkylation are crucial transformations for modifying the properties of triazole derivatives, particularly those existing in a tautomeric thione form, such as 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione.

A notable example demonstrates the simultaneous N-acylation and S-alkylation in a single, one-pot reaction. nih.gov The reaction of 3-mercapto mdpi.comnih.govnih.govtriazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) unexpectedly yields 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. nih.gov This process involves a cascade of reactions initiated by the S-alkylation of the mercapto group, followed by a C-C bond cleavage of the diketone and subsequent N-acylation by the resulting trifluoroacetyl moiety. nih.gov This serendipitous discovery provides a unique method for the N,S-difunctionalization of the triazole core. nih.gov

While direct N-acylation of this compound is less documented, studies on related heterocycles, such as 1,2,3-triazoles, show that N-acylation is a viable strategy for creating reactive intermediates for further transformations. chemrxiv.org For instance, N-acylation of NH-1,2,3-triazoles can lead to denitrogenative ring cleavage, suggesting that N-acylated 3-(trifluoromethyl)-1H-1,2,4-triazoles could also be valuable synthetic intermediates. chemrxiv.org

S-alkylation of 1,2,4-triazole-3-thiones is a well-established and regioselective process. uzhnu.edu.ua The reaction typically occurs at the sulfur atom, which is the more nucleophilic center, especially under neutral or basic conditions. uzhnu.edu.ua This allows for the introduction of a wide range of alkyl and aryl groups at the sulfur atom, creating a diverse set of S-alkylated derivatives. nih.gov

Table 2: N-Acylation and S-Alkylation of this compound Derivatives

| Reaction | Substrate | Reagents | Product |

|---|---|---|---|

| N,S-Difunctionalization | 3-Mercapto mdpi.comnih.govnih.govtriazole | Trifluoromethyl-β-diketone, NBS | 1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazole nih.gov |

Oxidative and Reductive Transformations

The oxidative and reductive stability of the this compound ring is a critical aspect of its chemical reactivity. The triazole ring is generally considered to be relatively stable to oxidation. However, certain derivatives can undergo oxidative transformations.

For example, 3-trifluoromethyl-1,2,4-triazolines, which are the reduced form of the triazole, can be efficiently oxidized to the corresponding 3-trifluoromethyl-1,2,4-triazoles using N-bromosuccinimide (NBS). frontiersin.org This reaction is a key step in some synthetic routes to these compounds, where the triazoline is formed first and then aromatized. nih.gov

Furthermore, the oxidation of other substituted triazoles, such as 3-bromo-5-hydrazino-1-(thietan-3-yl)-1H-1,2,4-triazole, with superoxide (B77818) anion has been shown to result in chemiluminescence, indicating that the triazole ring can participate in redox reactions that lead to electronically excited states. researchgate.net

Information on the reductive transformations of the this compound ring itself is limited in the reviewed literature, suggesting a high degree of stability towards reduction under common laboratory conditions.

Cascade Annulation Reactions

Cascade annulation reactions are powerful tools for the synthesis of complex heterocyclic systems in a single step, and they feature prominently in the construction of the 3-(trifluoromethyl)-1,2,4-triazole ring.

A prime example is the FeCl3-mediated cascade annulation of trifluoroacetimidoyl chlorides with hydrazones or hydrazides. mdpi.com This method allows for the efficient synthesis of 5-trifluoromethyl-1,2,4-triazoles through a sequence of reactions that form the heterocyclic ring. mdpi.com Similarly, a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed for the synthesis of 5-trifluoromethyl-1,2,3-triazoles, showcasing the versatility of cascade strategies in building trifluoromethylated triazole isomers. rsc.org

Domino annulation reactions, a type of cascade reaction, have also been employed. For instance, the [3+2] domino annulation of nitrile imines with succinimide (B58015) provides a metal-free route to 1,2,4-triazole (B32235) derivatives. researchgate.net These reactions highlight the efficiency of building the triazole core through a series of intramolecular and intermolecular bond-forming events.

Regioselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the synthesis and functionalization of this compound derivatives, as the triazole ring possesses multiple nitrogen atoms that can potentially react.

In the synthesis of 5-trifluoromethyl-1,2,4-triazoles via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile, the reaction proceeds with high regioselectivity, exclusively yielding the 5-trifluoromethyl isomer. mdpi.com This is a crucial aspect of this synthetic method, as it avoids the formation of other regioisomers.

The regioselectivity of N-acylation and S-alkylation of 3-mercapto mdpi.comnih.govnih.govtriazoles is also well-defined. nih.gov As mentioned, S-alkylation is highly favored due to the higher nucleophilicity of the sulfur atom. uzhnu.edu.ua In the serendipitous N,S-difunctionalization reaction, the initial attack occurs at the sulfur, followed by a rearrangement and subsequent acylation at the N1 position. nih.gov

Furthermore, photocycloaddition reactions of sydnones with trifluoroacetonitrile also exhibit high regioselectivity, providing a general route to 3-trifluoromethyl-1,2,4-triazoles. rsc.org The regiochemical outcome of these reactions is a key factor in their synthetic utility.

Table 3: Summary of Regioselective Reactions

| Reaction | Substrates | Product Regioisomer |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Imine + CF3CN | 5-Trifluoromethyl-1,2,4-triazole mdpi.com |

| N,S-Difunctionalization | 3-Mercapto mdpi.comnih.govnih.govtriazole + Trifluoromethyl-β-diketone | 1-Trifluoroacetyl-5-thioalkyl-1,2,4-triazole nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(trifluoromethyl)-1H-1,2,4-triazole by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Techniques

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should feature a signal for the proton attached to the triazole ring (C-H) and another, typically broad, signal for the proton on the nitrogen atom (N-H). The exact chemical shift of the C-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the distant trifluoromethyl group. The N-H proton signal can vary in position and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. Two distinct signals are anticipated for the carbon atoms of the triazole ring (C3 and C5). A third signal, appearing as a quartet due to coupling with the three fluorine atoms, is characteristic of the trifluoromethyl (-CF₃) group. The C3 carbon, directly attached to the -CF₃ group, will show a significantly different chemical shift compared to the C5 carbon.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp signal, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -CF₃ group attached to a heterocyclic ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5-9.0 | Singlet | CH of triazole ring |

| ¹H | Variable (broad) | Singlet | NH of triazole ring |

| ¹³C | ~145-155 (q) | Quartet | C -CF₃ |

| ¹³C | ~140-150 | Singlet | C -H |

| ¹³C | ~115-125 (q) | Quartet | -C F₃ |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is characterized by several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is typically assigned to the N-H stretching vibration of the triazole ring. The C-H stretching vibration of the ring appears around 3000-3100 cm⁻¹. Vibrations associated with the triazole ring structure, such as C=N and N-N stretching, are expected in the fingerprint region between 1400 and 1650 cm⁻¹. The most distinctive feature for this compound is the presence of very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Triazole Ring |

| 3000-3100 | C-H Stretch | Triazole Ring |

| 1400-1650 | C=N / N-N Stretch | Triazole Ring |

| 1100-1300 | C-F Stretch | Trifluoromethyl Group (-CF₃) |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and study the fragmentation patterns of this compound. The molecular formula C₃H₂F₃N₃ corresponds to a molecular weight of approximately 137.06 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation of trifluoromethyl-substituted heterocycles is often characterized by the loss of the trifluoromethyl radical (·CF₃). fluorine1.ru This primary fragmentation would lead to a significant fragment ion at m/z 68, corresponding to the remaining triazole ring cation [C₂H₂N₃]⁺. Further fragmentation of the triazole ring would produce smaller ions.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 137 | [C₃H₂F₃N₃]⁺ | Molecular Ion (M⁺) |

| 68 | [C₂H₂N₃]⁺ | Loss of ·CF₃ radical from M⁺ |

| Structural Feature | Expected Observation |

|---|---|

| Triazole Ring Geometry | Planar |

| Intermolecular Interactions | Hydrogen bonding (N-H···N) |

| -CF₃ Group Geometry | Tetrahedral |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

| Space Group | Dependent on symmetry elements |

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure of molecules. DFT calculations provide valuable information about molecular orbitals, charge distribution, and other electronic properties that govern the behavior of a compound. For 3-(trifluoromethyl)-1H-1,2,4-triazole, DFT studies are crucial for understanding its intrinsic properties.

DFT calculations, often employing methods like B3LYP with a 6-311+G(d,p) basis set, can be used to optimize the molecular geometry of this compound and to calculate its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Furthermore, DFT can be utilized to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack and their ability to coordinate with metal ions. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is extensively used in drug discovery to understand the interactions between a potential drug candidate and its biological target. For derivatives of this compound, molecular docking can provide insights into their potential biological activities by simulating their binding to the active sites of various enzymes.

For instance, triazole derivatives are known to exhibit antifungal activity by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51). rsc.org Molecular docking studies of this compound analogs with the active site of CYP51 could reveal key interactions. These simulations can identify hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The nitrogen atoms of the triazole ring are often crucial for coordinating with the heme iron in the active site of CYP51.

Similarly, molecular docking has been employed to investigate the potential of 1,2,4-triazole (B32235) derivatives as anticancer agents by targeting enzymes such as c-kit tyrosine kinase and protein kinase B. nih.govbohrium.com The docking results for compounds containing the 1,2,4-triazole scaffold have shown good binding affinities, suggesting their potential as inhibitors of these kinases. nih.govbohrium.com The trifluoromethyl group in this compound can significantly influence these interactions by altering the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| c-kit tyrosine kinase | -8.5 | Glu640, Cys673, Asp810 |

| Protein Kinase B | -7.9 | Lys158, Glu228, Asp274 |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling for Structure-Activity Relationship (SAR) prediction is a computational approach used to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are vital for optimizing their therapeutic potential.

The presence of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. researchgate.net In the context of 1,2,4-triazoles, the CF3 group at the 3-position can significantly impact the compound's electronic properties and its ability to interact with biological targets. researchgate.net

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical chemistry provides powerful tools to predict the chemical reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, these methods can be used to understand its reactivity towards various reagents and to rationalize the outcomes of synthetic procedures.

The reactivity of this compound can be predicted using reactivity descriptors derived from DFT calculations, such as Fukui functions. dnu.dp.ua Fukui functions identify the most electrophilic and nucleophilic sites within a molecule, thereby predicting where it is most likely to react with other chemical species. dnu.dp.ua For this compound, the nitrogen atoms of the triazole ring are expected to be the primary nucleophilic centers.

Applications in Chemical Biology and Medicinal Chemistry

Role as a Lead Compound in Drug Discovery

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. nih.govmdpi.com The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com The combination of these two moieties in 3-(trifluoromethyl)-1H-1,2,4-triazole makes it a valuable building block and a lead structure in the development of novel therapeutic agents. mdpi.com

One of the most prominent examples of its application is in the synthesis of Sitagliptin, a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV) used in the treatment of type 2 diabetes. The core of Sitagliptin contains a fused triazolopiperazine ring system derived from a 3-(trifluoromethyl)-1,2,4-triazole precursor. The trifluoromethyl group in this scaffold is crucial for its high potency and selectivity. The development of Sitagliptin underscores the importance of the 3-(trifluoromethyl)-1,2,4-triazole moiety as a key structural element in modern drug design.

Enzyme Inhibition Studies

The this compound scaffold has been integral to the development of inhibitors for a range of enzymes, owing to its ability to interact with active sites and modulate enzyme activity.

The most notable application of the 3-(trifluoromethyl)-1,2,4-triazole core is in the development of DPP-IV inhibitors. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control.

Sitagliptin, marketed as Januvia®, is a highly selective DPP-IV inhibitor that features the 3-(trifluoromethyl)- nih.govpjps.pknih.govtriazolo[4,3-a]pyrazine structure. Research has demonstrated that the trifluoromethyl group is essential for the potent inhibitory activity of Sitagliptin.

Below is a table summarizing the key information about a potent DPP-IV inhibitor derived from this compound.

| Compound Name | Structure | Target Enzyme | IC50 | Therapeutic Application |

| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govpjps.pknih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) | Dipeptidyl Peptidase-IV (DPP-IV) | 18 nM | Type 2 Diabetes |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Glycine (B1666218) Transporter 1 (GlyT1) is involved in regulating the concentration of glycine in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other central nervous system disorders.

While the 1,2,4-triazole scaffold is a component of some GlyT1 inhibitors, specific derivatives containing the 3-(trifluoromethyl) substitution are not prominently featured in the reviewed literature. For instance, the selective GlyT1 inhibitor RG1678 contains a trifluoromethyl group on a pyridinyl ring, but not on the triazole itself. pjps.pk Similarly, the GlyT1 inhibitor ASP2535 is a 4H-1,2,4-triazol-4-yl derivative that lacks a trifluoromethyl group. frontiersin.org These examples highlight the general utility of the triazole ring in targeting GlyT1, though the specific contribution of a 3-trifluoromethyl group remains an area for further exploration. nih.gov

The 1,2,4-triazole nucleus has been explored for its potential in developing antiviral agents. chemmethod.com Studies have reported on various 1,2,4-triazole derivatives with anti-HIV activity. researchgate.netresearchgate.net However, the current body of research does not specifically highlight derivatives of this compound as leading candidates for HIV-1 inhibition. The broader class of 1,2,3-triazoles has also been extensively studied for anti-HIV properties. nih.gov

In the context of Neurokinin-1 (NK1) receptor antagonists, which are used as antiemetics, the drug Aprepitant contains a triazolone ring, a related but structurally distinct heterocycle. nih.gov The development of NK1 receptor antagonists has involved the use of a 3-oxo-1,2,4-triazol-5-yl moiety to improve oral bioavailability. nih.gov While trifluoromethyl groups are present on the phenyl ring of Aprepitant, the specific this compound scaffold has not been identified as a key component in the prominent NK1 receptor antagonists described in the literature.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Various 1,2,4-triazole derivatives have been synthesized and evaluated for their urease inhibitory activity. pjps.pknih.gov Fused heterocyclic systems like nih.govpjps.pknih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazoles have shown outstanding urease inhibition. nih.govfrontiersin.org While the 1,2,4-triazole scaffold is clearly implicated in urease inhibition, specific studies focusing on the 3-(trifluoromethyl) substitution are not prevalent in the reviewed scientific literature. researchgate.net

Receptor Binding Affinity Studies

The ability of a compound to bind with high affinity and selectivity to a biological receptor is a critical determinant of its therapeutic potential. The this compound moiety contributes to the binding affinity of molecules in which it is incorporated.

Derivatives of 1,2,4-triazole have been synthesized and tested for their binding properties on endothelin receptors, with some compounds showing affinity in the micromolar range. A recent study detailed the synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles and their strong binding affinity for DNA, particularly within the minor groove. nih.gov The most promising of these compounds demonstrated a binding affinity (Kb) of 1 x 10^5 M-1. nih.gov

The table below presents data on the binding affinity of a trifluoromethyl-containing triazole derivative to DNA. nih.gov

| Compound | Target | Binding Affinity (Kb) | Binding Energy (kcal/mol) |

| 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-(2-oxo-2-(4-methylphenyl)ethylthio)-1,2,4-triazole | DNA dodecamer | 1 x 10^5 M-1 | -9.0 |

Kb: The intrinsic binding constant, indicating the strength of the interaction between a ligand and a macromolecule.

Anticancer and Antiproliferative Activities

Derivatives of 1,2,4-triazole are recognized for their significant potential as anticancer agents, and the incorporation of a trifluoromethyl group can further enhance this activity. researchgate.netzsmu.edu.ua Research has demonstrated that compounds featuring the this compound core exhibit potent antiproliferative effects against a range of human cancer cell lines.

For instance, fused acridine (B1665455) derivatives containing a 1,2,4-triazole ring with a 4-trifluoromethyl group on a phenyl ring have shown strong anticancer activity against lung, breast, melanoma, and colon cancer cell lines. isres.org Similarly, novel (S)-Naproxen derivatives incorporating a 1,2,4-triazole moiety have been investigated for their efficacy against human breast cancer cell lines. isres.org The 1,2,4-triazole ring is considered an important bioisostere that can form hydrogen bonds and possesses metabolic stability, contributing to its anticancer potential. nih.gov

Studies have identified specific derivatives with notable activity. For example, certain 5-pyridinyl-1,2,4-triazole compounds demonstrated potent antiproliferative activity in HepG2 and Hep3B liver cancer cells, with IC₅₀ values in the low micromolar range. nih.gov These compounds were found to inhibit focal adhesion kinase (FAK), a critical enzyme in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest. nih.gov The trifluoromethyl group often plays a crucial role in enhancing the binding efficacy of these molecules to their biological targets. nih.gov

| Compound Class | Cancer Cell Line(s) | Observed Activity / Finding | Reference |

|---|---|---|---|

| Fused acridines with a 4-trifluoromethylphenyl-1,2,4-triazole moiety | Lung, Breast, Melanoma, Colon | Exhibited the strongest anticancer activity among the series. | isres.org |

| 5-Pyridinyl-1,2,4-triazole derivatives (Compounds 3c and 3d) | HepG2, Hep3B (Liver Cancer) | Potent antiproliferative activity with IC₅₀ values ranging from 2.88 to 4.83 μM. Inhibited FAK phosphorylation. | nih.gov |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives (Compounds 17, 22, 25) | MCF-7 (Breast), Caco-2 (Colon) | Significant activity with IC₅₀ values as low as 0.31 μM against MCF-7 and 4.98 μM against Caco-2. | acs.org |

| (S)-Naproxen derivatives with a 1,2,4-triazole moiety | Human Breast Cancer | Investigated for antitumoral activity. | isres.org |

Antimicrobial, Antifungal, and Antiviral Potentials

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents. frontiersin.orgcsfarmacie.cz The introduction of a trifluoromethyl group into this scaffold has been a successful strategy to enhance potency and broaden the spectrum of activity. researchgate.net

In the realm of antifungal research, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant activity against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org The trifluoromethyl group is a key component of this design, contributing to the compounds' efficacy. Other studies have reported on fluorinated 1,2,4-triazoles that exhibit potent activity against fungal strains like Aspergillus fumigatus, Aspergillus niger, and Candida albicans. nih.gov For example, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Candida albicans. ekb.eg

Regarding antibacterial applications, derivatives such as 1-[(4-substituted-benzylpiperazin-1-yl)methyl]-4-(substituted)benzylideneamino-3-trifluoromethyl-1H-1,2,4-triazole-5(4H)-thione have been noted for their activity. researchgate.net Research has also shown that certain 3-amino-1,2,4-triazole derivatives perform better than their 3-thio counterparts against Staphylococcus aureus. csfarmacie.cz

While information on antiviral properties is less extensive, the broad biological activity of trifluoromethyl-containing triazoles suggests potential in this area as well, building on the known antiviral applications of triazole compounds like Ribavirin. researchgate.netfrontiersin.org

| Compound Class | Target Organism(s) | Observed Activity / Finding | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (various strains), Phytophthora infestans | Showed significant antifungal activities against multiple plant-pathogenic fungi. | frontiersin.org |

| Derivatized fluorinated 1,2,4-triazoles | Aspergillus fumigatus, Aspergillus niger, Candida albicans | Compounds 138 and 143 showed the best activity against all tested fungal strains. | nih.gov |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Staphylococcus aureus, Candida albicans | Demonstrated the greatest antimicrobial and antifungal activity in its series, effective at 2 μg/ml. | csfarmacie.cz |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | Potent antifungal agent with a MIC value of 0.39 μg/mL. | ekb.eg |

Antituberculosis Agent Development

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new therapeutic agents. nih.govrsc.org The 1,2,4-triazole scaffold has been identified as a promising starting point for the development of novel antitubercular drugs. nih.govresearchgate.net Compounds incorporating this ring system have shown potent and specific activity against Mycobacterium tuberculosis (Mtb).

One series of compounds containing a 3-thio-1,2,4-triazole moiety displayed inhibitory activity against Mtb growth in the low micromolar to nanomolar range. nih.gov These compounds were specifically active against Mtb and did not show activity against other non-mycobacterial species or even other mycobacteria like Mycobacterium smegmatis. nih.gov Further investigation revealed that some nitro-containing derivatives in this class are likely activated by an F420-dependent nitroreductase, similar to the TB drug pretomanid. nih.gov

Other research has highlighted 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising anti-TB agent, exhibiting activity against both the H37Rv strain and MDR strains of Mtb at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com The development of hybrid molecules, such as those combining the 1,2,4-triazole core with other pharmacophores, is an active area of research aiming to identify new mechanisms of action and overcome resistance. mdpi.comnih.gov

Influence of Trifluoromethylation on Pharmacodynamic and Pharmacokinetic Properties

The incorporation of a trifluoromethyl (CF₃) group into the 1,2,4-triazole ring profoundly influences the molecule's pharmacodynamic and pharmacokinetic profiles, a strategy widely used in modern drug design. frontiersin.orgmdpi.com

Pharmacodynamic Effects: The CF₃ group is highly electronegative and can alter the electronic nature of the triazole ring, which can enhance binding affinity to biological targets. mdpi.com It can participate in various non-covalent interactions, including dipole-dipole and multipolar interactions, thereby strengthening the drug-receptor complex. This enhanced binding can lead to increased potency and selectivity. mdpi.com

Pharmacokinetic Effects: The impact of trifluoromethylation on pharmacokinetic properties is multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This increased metabolic stability often results in a longer biological half-life and improved bioavailability.

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88). mdpi.com This property can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier or the cell membranes of pathogens, which is crucial for reaching the site of action. frontiersin.orgmdpi.com

Applications in Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs)

While direct application of 3-(trifluoromethyl)-1H-1,2,4-triazole in OLEDs is not extensively documented, its derivatives have shown promise in the development of phosphorescent emitters. The 1,2,4-triazole (B32235) core is known for its electron-transporting and hole-blocking capabilities, which are crucial for efficient OLED performance. The incorporation of a trifluoromethyl group can further enhance these properties, as well as improve the volatility and film-forming characteristics of the material.

A notable example is the use of a derivative, 3-trifluoromethyl-5-(2-pyridyl)-1,2,4-triazole (fptz), in a red-emitting osmium complex, Os(fptz)2(PPh2Me)2. This complex has been utilized in high-efficiency white phosphorescent organic light-emitting diodes (PHOLEDs). The unique properties of this osmium complex, combined with a blue-emitting iridium complex, have led to the fabrication of efficient white PHOLEDs.

Furthermore, theoretical studies have been conducted on heteroleptic iridium(III) complexes containing substituted 1,2,4-triazole moieties for blue OLED applications. These studies suggest that modifying the substituents on the triazole ring can tune the emission energy and radiative lifetime of the complexes. For instance, the substitution on the triazole ring can influence the charge transfer characteristics of the resulting phosphorescent materials.

Integration into Functional Materials Design

The distinct properties imparted by the trifluoromethyl-triazole moiety make it a valuable component in the design of various functional materials. Trifluoromethyl-substituted 1,2,4-triazoles are known to have applications in a range of functional materials.

One significant application is in the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated polytriazoles containing trifluoromethyl groups have been synthesized and characterized for this purpose. These materials exhibit good thermal and mechanical stability, as well as excellent water management and high proton conductivity. The trifluoromethyl group contributes to the chemical stability of the polymer backbone.

The general class of trifluoromethyl-substituted 1,2,4-triazoles has been explored in the synthesis of various functional polymers. These polymers often exhibit desirable properties such as thermal stability and specific electronic characteristics, making them suitable for various advanced applications.

Ligand Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms can coordinate to metal ions in various modes, leading to a rich diversity of structures and properties. The introduction of a trifluoromethyl group at the 3-position of the triazole ring can influence the electronic properties of the ligand and the resulting framework.

While the direct use of this compound as a ligand in MOFs is not widely reported, the coordination chemistry of substituted 1,2,4-triazoles is well-established. These ligands are used to create frameworks with applications in gas storage, separation, and catalysis. For instance, coordination polymers based on a flexible bis(triazole) ligand have been synthesized, demonstrating the versatility of the triazole moiety in forming complex structures.

The electron-withdrawing nature of the trifluoromethyl group in this compound would be expected to decrease the basicity of the adjacent nitrogen atoms, which could affect its coordination behavior with metal ions compared to unsubstituted or alkyl-substituted triazoles. This modification could be exploited to fine-tune the properties of the resulting MOFs or coordination polymers.

Applications in Agrochemicals

Development of Pesticidal Agents

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in agricultural science, recognized for its broad-spectrum pesticidal activities, including fungicidal, herbicidal, and insecticidal properties. rjptonline.orgnih.gov The incorporation of a trifluoromethyl group at the 3-position of the triazole ring is a key strategy in developing new pesticidal agents with enhanced efficacy. Triazole derivatives are integral to the discovery of new pesticides, with many commercial products occupying a significant market share. researchgate.net

Research has shown that fusing the 1,2,4-triazole ring with other heterocyclic systems can lead to compounds with improved fungicidal and insecticidal activity. rjptonline.org These derivatives often function by inhibiting crucial enzymes in pathogens, such as the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.govnih.gov The development of novel 1,2,4-triazole derivatives is driven by the need to overcome resistance to existing treatments and to provide more effective and environmentally benign solutions for plant protection. rjptonline.orgnih.gov A variety of these compounds have been synthesized and evaluated for their ability to control plant pathogens, demonstrating the versatility of the triazole scaffold in agrochemical research. nih.govchemmethod.com

Herbicidal Compound Design

The 3-(trifluoromethyl)-1H-1,2,4-triazole structure is a key element in the design of new herbicides. Scientists have synthesized and tested numerous derivatives incorporating this moiety to discover compounds with high herbicidal activity against a range of weeds.

In one study, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were designed as potential bleaching herbicides. researchgate.net The preliminary bioassays showed that some of these compounds displayed moderate to good selective herbicidal activity against Brassica campestris L. (a dicotyledon) at a concentration of 100 µg/mL. researchgate.net For instance, compounds 4c and 4i from this series showed 75.0% and 82.6% inhibition, respectively. researchgate.net However, their activity against monocotyledons like Echinochloa crus-galli was weak. researchgate.net

Another research effort focused on pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl group. researchgate.net These compounds were evaluated for their herbicidal effects on both monocotyledons and dicotyledons. Many of the synthesized compounds showed significant potency, with compound Ι-3 demonstrating a broader spectrum of inhibitory activity against the roots and stalks of several weeds than the commercial herbicide Flumetsulam at concentrations of 10 mg·L⁻¹ and 100 mg·L⁻¹. researchgate.net Similarly, the synthesis of pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety yielded compounds with good inhibition activities against Brassica napus and Echinochloa crusgalli. tandfonline.com

Further studies have synthesized novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl, and pyrimidine moieties. bohrium.com One compound, Ⅳ-8 , exhibited excellent herbicidal activity, achieving 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L⁻¹. bohrium.com The herbicidal activity of these compounds is influenced by the various substituents on the triazole and pyrimidine rings. bohrium.com

| Compound | Target Weed | Concentration | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| Compound 4c | Brassica campestris L. | 100 µg/mL | 75.0% | researchgate.net |

| Compound 4i | Brassica campestris L. | 100 µg/mL | 82.6% | researchgate.net |

| Compound Ι-3 | Multiple Weeds | 10-100 mg·L⁻¹ | Broad Spectrum | researchgate.net |

| Compound Ⅳ-8 | Brassica campestris | 100 mg·L⁻¹ | 100% | bohrium.com |

| Compound Ⅳ-8 | Cucumis sativus | 100 mg·L⁻¹ | 100% | bohrium.com |

| Compound Ⅳ-8 | Medicago sativa | 100 mg·L⁻¹ | 100% | bohrium.com |

Insecticidal Activity Assessment

The this compound framework is also crucial in the search for new insecticides. The introduction of fluorine-containing groups, such as trifluoroacetyl, into 1,2,4-triazole derivatives has been a successful strategy for creating potent insecticidal agents. researchgate.netnih.gov

A study detailed the synthesis of a series of compounds with trifluoroacetyl groups and evaluated their insecticidal activity against Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). nih.gov The results were promising, with several compounds demonstrating high efficacy. At a concentration of 100 mg/L, compounds 4-1 (R¹ = chloropyridine, R² = H), 4-2 (R¹ = chlorothiazole, R² = H), and 4-19 (R¹ = benzyl, R² = isopropyl) showed excellent activity against Nilaparvata lugens, with mortality rates of 93.5%, 94.1%, and 95.5%, respectively. researchgate.netnih.gov The structure-activity relationship was also explored, indicating that the nature of the substituents on the triazole ring significantly impacts insecticidal potency. nih.gov

The development of plant protection agents based on 3- and 4-amino-1,2,4-triazoles has been a significant area of research, leading to the production of various insecticides. researchgate.net The unique structure of the 1,2,4-triazole nucleus makes it a valuable component in designing molecules that can effectively combat insect pests, addressing the ongoing need for new active ingredients due to resistance and environmental concerns. researchgate.netresearchgate.net

| Compound | Substituents | Concentration | Mortality Rate (%) | Source |

|---|---|---|---|---|

| 4-1 | R¹ = chloropyridine, R² = H | 100 mg/L | 93.5% | researchgate.netnih.gov |

| 4-2 | R¹ = chlorothiazole, R² = H | 100 mg/L | 94.1% | researchgate.netnih.gov |

| 4-19 | R¹ = benzyl, R² = isopropyl | 100 mg/L | 95.5% | researchgate.netnih.gov |

Future Perspectives and Research Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for 3-(trifluoromethyl)-1H-1,2,4-triazole is a primary focus of current research. Traditional synthesis methods often face challenges such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. nih.gov To overcome these limitations, researchers are exploring innovative strategies.

One promising approach is the use of multi-component reactions (MCRs) which allow for the construction of complex molecules in a single step from readily available starting materials. nih.gov For instance, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been developed, offering a straightforward route to 3-trifluoromethyl-1,2,4-triazole scaffolds with high efficiency and a broad substrate scope. nih.gov Another novel method involves the tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide (B42294). nih.gov

Furthermore, there is a significant push towards sustainable or "green" chemistry methodologies. This includes the development of continuous-flow synthesis processes, which offer advantages over traditional batch methods in terms of safety, efficiency, and scalability. rsc.org These flow chemistry approaches can minimize waste and energy consumption, contributing to more environmentally friendly production. rsc.org The exploration of metal-free catalytic systems and the use of less toxic solvents are also key aspects of developing sustainable synthetic protocols. nih.govrsc.org

Recent advancements in synthetic methodologies for trifluoromethyl-substituted 1,2,4-triazoles are summarized in the table below.

| Synthetic Strategy | Key Features | Starting Materials | Catalyst/Conditions | Ref. |

| Metal-Free Multi-Component Reaction | High efficiency, broad substrate scope, operational convenience | Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate | Metal-free | nih.gov |

| [3+2] Cycloaddition | Regioselective synthesis | Nitrile imines, CF3CN | Base-mediated | mdpi.com |

| Tandem Addition/Cyclization | Atom economy, good yields | Trifluoromethyl N-acylhydrazones, cyanamide | Mild reaction conditions | nih.gov |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and efficiency | Varies | Metal-free, continuous flow reactor | rsc.org |

Deeper Understanding of Structure-Activity Relationships through Advanced Computational Models

To optimize the therapeutic potential of this compound derivatives, a profound understanding of their structure-activity relationships (SAR) is crucial. Advanced computational models are becoming indispensable tools in this endeavor, enabling the rational design of new compounds with enhanced biological activity and selectivity. researchgate.net

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models can predict the biological activity of novel compounds and provide insights into the structural features that are critical for their interaction with biological targets. nih.gov For example, molecular docking studies can elucidate the binding modes of triazole derivatives within the active sites of enzymes, such as cyclin-dependent kinase 2 (CDK2), a promising target for cancer therapy. acs.org

These computational approaches not only accelerate the drug discovery process but also minimize the need for extensive and costly experimental screening. By identifying key pharmacophoric features and predicting the effects of structural modifications, researchers can prioritize the synthesis of the most promising candidates, leading to a more efficient and targeted drug development pipeline.

Expansion of Biological Application Spectrum

While this compound derivatives are well-known for their antifungal properties, ongoing research continues to unveil a broader spectrum of biological activities. nih.gov The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, make this scaffold attractive for developing a wide range of therapeutic agents. mdpi.com

The 1,2,4-triazole (B32235) nucleus is a versatile pharmacophore, and its derivatives have demonstrated a remarkable array of pharmacological effects, including:

Anticancer: Targeting various cancer cell lines, with some derivatives showing inhibitory activity against enzymes like EGFR. researchgate.netuconn.edu

Antiviral: Including activity against HIV-1. nih.gov

Antibacterial: Showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Anti-inflammatory and Analgesic: Demonstrating potential in managing pain and inflammation. zsmu.edu.ua

Anticonvulsant: Exhibiting activity that may be beneficial in treating epilepsy. researchgate.net

The exploration of novel derivatives through techniques like molecular hybridization, where the triazole ring is combined with other bioactive moieties, is a key strategy for expanding its therapeutic applications. frontiersin.org For example, the synthesis of new Schiff bases and N-acyl derivatives of 1,2,4-triazole has yielded compounds with promising antibacterial and cytotoxic activities. chemmethod.com The development of trifluoromethyl-containing peptidomimetics based on the triazole scaffold is also an active area of research. beilstein-journals.orgresearchgate.net

Development of New Materials with Tailored Properties

Beyond the pharmaceutical realm, the 1,2,4-triazole ring system, including its trifluoromethylated derivatives, holds promise for the development of novel functional materials. The unique electronic and structural properties of this heterocycle make it a valuable building block for materials with tailored characteristics. lifechemicals.com

Applications in materials science include:

Corrosion Inhibitors: 1,2,4-triazole derivatives have been shown to effectively protect metal surfaces from corrosion. lifechemicals.com

Ionic Liquids: The triazole moiety can be incorporated into the structure of ionic liquids, which have applications as environmentally friendly solvents and electrolytes. lifechemicals.com

Organic Polymers for Light-Emitting Devices: The electron-deficient nature of the triazole ring makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. lifechemicals.com

Metal-Complexing Agents: The nitrogen atoms in the triazole ring can coordinate with metal ions, making these compounds useful as ligands in coordination chemistry and catalysis. lifechemicals.com

The introduction of the trifluoromethyl group can further enhance the properties of these materials, for instance, by improving their thermal stability or modifying their electronic characteristics. Future research in this area will likely focus on the design and synthesis of novel triazole-based polymers and coordination compounds with specific functional properties for advanced technological applications.

Addressing Scalability and Industrial Viability of Synthetic Protocols

A critical challenge in the practical application of this compound and its derivatives is the development of synthetic protocols that are not only efficient and sustainable but also scalable and industrially viable. Many novel synthetic methods developed in academic laboratories are effective on a small scale but face significant hurdles when transitioning to large-scale production. nih.gov

Key considerations for industrial viability include:

Cost and Availability of Starting Materials: The starting materials should be readily available and inexpensive to ensure the economic feasibility of the process. nih.gov

Process Safety: The synthesis should avoid the use of highly toxic or explosive reagents and intermediates. rsc.org

Reaction Conditions: The reaction should proceed under mild conditions (e.g., lower temperatures and pressures) to minimize energy consumption and the need for specialized equipment.

Purification and Waste Management: The process should generate minimal waste and allow for easy purification of the final product, avoiding costly chromatographic methods. rsc.org

The development of continuous-flow synthesis methods is a significant step towards addressing these challenges, as they can offer better control over reaction parameters, improve safety, and facilitate scale-up. rsc.org Future research will need to focus on optimizing existing synthetic routes and developing new ones with a clear path to industrial implementation, ensuring that the promising laboratory findings can be translated into real-world applications. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.